molecular formula C19H28N2O4S B5848105 N-CYCLOHEXYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

N-CYCLOHEXYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B5848105
M. Wt: 380.5 g/mol
InChI Key: JHJVORLDRQFSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEXYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a morpholine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-(morpholine-4-sulfonyl)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-CYCLOHEXYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonyl group enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-cyclohexyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c22-19(20-17-4-2-1-3-5-17)11-8-16-6-9-18(10-7-16)26(23,24)21-12-14-25-15-13-21/h6-7,9-10,17H,1-5,8,11-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJVORLDRQFSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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